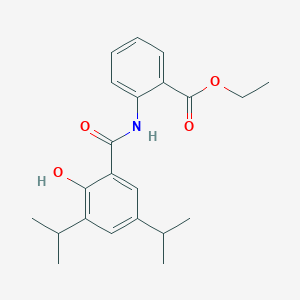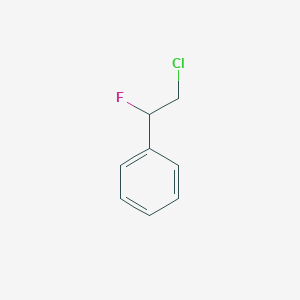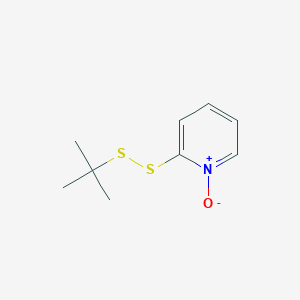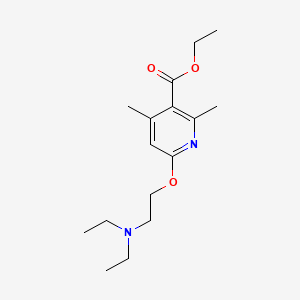
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethyl ester group, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves several steps. One common synthetic route includes the esterification of 3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with 2-(diethylamino)ethanol under basic conditions to introduce the diethylaminoethoxy group. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Analyse Chemischer Reaktionen
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester can be compared with other pyridinecarboxylic acid derivatives such as:
Nicotinic acid (3-Pyridinecarboxylic acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic acid (4-Pyridinecarboxylic acid): Used as an intermediate in the synthesis of various pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-Pyridinecarboxylic acid): Studied for its potential role in metal ion chelation and its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acid derivatives.
Eigenschaften
CAS-Nummer |
18617-57-7 |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
JZSQKBFTMGAWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





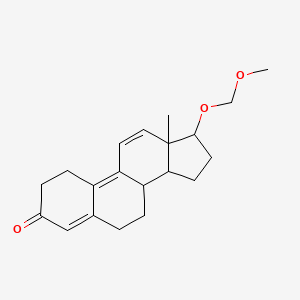





![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

